molecular formula C20H24N2O4S B2747090 4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine CAS No. 2379953-00-9

4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine

Cat. No. B2747090
CAS RN: 2379953-00-9
M. Wt: 388.48
InChI Key: JJCJAQRRWSKDHM-UHFFFAOYSA-N
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Description

4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine (commonly referred to as 5-DBFPV) is a synthetic compound belonging to the cathinone class. It has been marketed and sold online as a designer drug. Structurally, it is an analogue of MDPV (Methylenedioxypyrovalerone), with the methylenedioxyphenyl group replaced by a dihydrobenzofuran moiety .


Synthesis Analysis

The synthetic route for 5-DBFPV involves the combination of various chemical precursors. Unfortunately, detailed information on its synthesis is scarce due to its status as a designer drug. Researchers have identified it as a derivative of MDPV, but specific synthetic methods remain undisclosed .


Molecular Structure Analysis

The molecular formula of 5-DBFPV is C17H23NO2 , with a molar mass of approximately 273.376 g/mol . Its chemical structure consists of a pyridine ring, a piperidine ring, and a dihydrobenzofuran group. The compound’s 3D model reveals the arrangement of these components .


Physical And Chemical Properties Analysis

  • Stability : The compound is relatively stable under standard conditions .

Mechanism of Action

As a cathinone derivative, 5-DBFPV likely acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, resulting in heightened alertness, euphoria, and stimulation .

Safety and Hazards

  • Legal Status : 5-DBFPV is illegal in Sweden since January 2016 .
  • Avoidance : Individuals should avoid its use until more information becomes available .

Future Directions

  • Clinical Studies : Conducting controlled trials to evaluate its effects and risks .

properties

IUPAC Name

4-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-12-18(4-8-21-15)26-14-16-5-9-22(10-6-16)27(23,24)19-2-3-20-17(13-19)7-11-25-20/h2-4,8,12-13,16H,5-7,9-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCJAQRRWSKDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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